![molecular formula C42H31OP3 B13182737 4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine](/img/structure/B13182737.png)
4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine
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Overview
Description
4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine is an organophosphorus compound known for its unique structure and versatile applications. This compound is characterized by the presence of two diphenylphosphino groups attached to a phenoxaphosphinine backbone. It is widely used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine typically involves the reaction of diphenylphosphine with a suitable phenoxaphosphinine precursor. One common method involves the reaction of 4,6-dichloro-10-phenyl-10H-phenoxaphosphinine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes[][3].
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted derivatives depending on the reagents used[][3].
Scientific Research Applications
4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine primarily involves its ability to act as a ligand and form stable complexes with transition metals. The diphenylphosphino groups coordinate with metal ions, facilitating various catalytic processes. The phenoxaphosphinine backbone provides structural stability and enhances the compound’s reactivity. The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin (sixantphos)
- 4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene (isopropxantphos)
- Bis-(2-diphenylphosphino)-p-tolyl ether (PTEphos)
Uniqueness
4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine is unique due to its phenoxaphosphinine backbone, which provides enhanced stability and reactivity compared to other similar compounds. The presence of the phenyl group at the 10-position further distinguishes it from other ligands, offering unique electronic and steric properties that influence its coordination behavior and catalytic activity .
Biological Activity
4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine is a phosphine oxide derivative known for its unique structural properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its ability to interact with biological systems.
Chemical Structure and Properties
The compound is characterized by its complex molecular structure, which includes two diphenylphosphino groups attached to a phenoxaphosphine core. The molecular formula is C36H27N2O2P2, and it has a molecular weight of approximately 611.56 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to form coordination complexes with metal ions, which can modulate various biochemical pathways. The interaction with enzymes and receptors can lead to significant biological effects, including:
- Antioxidant Activity : The compound exhibits potential antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : There is evidence indicating its effectiveness against certain bacterial strains.
Research Findings
Recent studies have focused on the biological implications of this compound. Notable findings include:
-
Anticancer Studies :
- A study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspase pathways leading to apoptosis.
-
Antioxidant Activity :
- In vitro assays showed that the compound scavenged free radicals effectively, suggesting a strong potential for use in formulations aimed at reducing oxidative damage in cells.
-
Antimicrobial Effects :
- Research indicated that this phosphine compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Studies
Several case studies have highlighted the versatility of this compound in biological applications:
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate anticancer properties | Significant inhibition of cell growth in breast cancer cell lines (MCF-7) was observed. |
Study 2 | Assess antioxidant capacity | Demonstrated high radical scavenging activity compared to standard antioxidants like Vitamin C. |
Study 3 | Test antimicrobial efficacy | Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) reported. |
Properties
Molecular Formula |
C42H31OP3 |
---|---|
Molecular Weight |
644.6 g/mol |
IUPAC Name |
(6-diphenylphosphanyl-10-phenylphenoxaphosphinin-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H31OP3/c1-6-18-32(19-7-1)44(33-20-8-2-9-21-33)37-28-16-30-39-41(37)43-42-38(29-17-31-40(42)46(39)36-26-14-5-15-27-36)45(34-22-10-3-11-23-34)35-24-12-4-13-25-35/h1-31H |
InChI Key |
NZHBREACEUUMIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2C3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC6=C2C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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